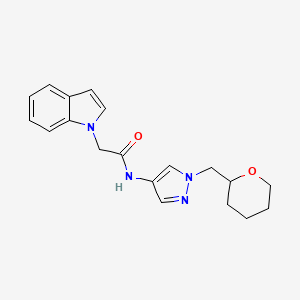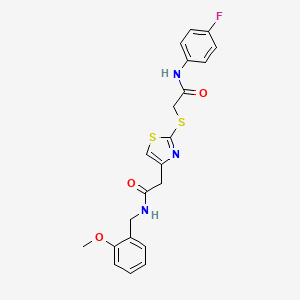![molecular formula C18H17N5 B2464427 7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 908230-38-6](/img/structure/B2464427.png)
7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyrimidines are a class of organic compounds that contain a pyrazole ring fused with a pyrimidine ring . They are part of a larger family of compounds known as azolo[1,5-a]pyrimidines, which also include imidazolo[1,2-a]pyrimidines and triazolo[1,5-a]pyrimidines . These compounds are of interest due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a five-membered pyrazole ring fused with a six-membered pyrimidine ring . The exact structure can vary depending on the specific substituents attached to the rings.
Chemical Reactions Analysis
The chemical reactions of these compounds can be quite complex and depend on the specific substituents present. For example, treatment of certain compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride, a related compound, is a white solid with a melting point of 292 to 301 °C .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodology Development
Researchers have developed novel synthetic methods for preparing derivatives of pyrazolo[1,5-a]pyrimidine. For instance, a study presented a synthetic pathway for 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines using condensative cyclization, exploring electrophilic substitution reactions on this ring system (Yan‐Song Zheng & K. Atta, 2011). Another research outlined the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the regioselectivity of N-alkylation of these derivatives (Miha Drev et al., 2014).
Advancements in Organic Synthesis
Several studies have advanced the organic synthesis of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a solvent-free synthesis of 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines was achieved, demonstrating high yields and short reaction times (J. Quiroga et al., 2008). Another study presented a one-pot regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, employing ultrasound irradiation and confirming the chemical structures through various spectroscopic methods (S. Kaping et al., 2020).
Biological and Pharmaceutical Applications
The potential biological and pharmaceutical applications of pyrazolo[1,5-a]pyrimidine derivatives have been explored. For example, certain pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their antitumor, antimicrobial, and antioxidant activities, with Density Functional Theory (DFT) calculations assisting in understanding the structure-activity relationship (A. Farag & Asmaa M. Fahim, 2019). In another study, glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines were synthesized and demonstrated inhibition of proliferation of human breast cancer cells, showing promising pharmacokinetics and drug-likeness properties (K. Atta et al., 2019).
Wirkmechanismus
The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used. For example, some compounds may act through an addition–elimination mechanism (aza-Michael type), bonding the NH 2 -group of the starting aminopyrazole with the Cβ of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-12-10-17(22-14(3)9-13(2)21-22)23-18(20-12)16(11-19-23)15-7-5-4-6-8-15/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOZCEKGUJQEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2464345.png)

![8-[2-(3-Cyclopropylphenyl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2464347.png)
![Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2464348.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2464353.png)

![1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2464355.png)
![methyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2464356.png)


![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-2-methylaniline](/img/structure/B2464362.png)

![N-[4-(Acetylamino)phenyl]-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2464365.png)